N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide is a complex organic compound that features a chromene ring, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the chromene ring, followed by the introduction of the pyrazole and pyridine rings through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-4-carboxamide
- N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide
Uniqueness
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(17-10-16(22-23-17)15-6-3-4-8-20-15)21-11-13-9-14-5-1-2-7-18(14)25-12-13/h1-8,10,13H,9,11-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMOLSVTDNYYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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